1,2-Diphenoxyethane

Description

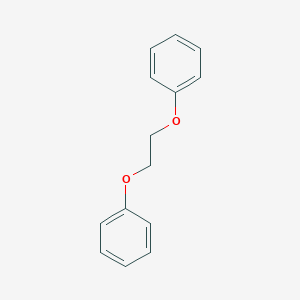

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGHNKDXGYELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25852-90-8 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026706 | |

| Record name | 1,2-Diphenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000314 [mmHg] | |

| Record name | 1,2-Diphenoxyethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-66-5 | |

| Record name | 1,2-Diphenoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIPHENOXYETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,2-Diphenoxyethane

This technical guide provides a comprehensive overview of this compound (DPE), a versatile aromatic ether. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and diverse applications, with a focus on data relevant to research and development.

Chemical Identity and Structure

This compound, also known as ethylene (B1197577) glycol diphenyl ether, is an organic compound featuring two phenoxy groups linked by an ethane (B1197151) backbone.[1] Its chemical structure consists of the formula C₆H₅OCH₂CH₂OC₆H₅. This symmetrical arrangement gives the molecule unique properties, including excellent thermal and chemical stability.[2]

The molecule is achiral and exists as two primary conformational isomers due to rotation around the central O–C–C–O dihedral angle: a trans-gauche-trans (tgt) conformer with C2 symmetry and a trans-trans-trans (ttt) conformer with C2h symmetry.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 104-66-5[1] |

| Molecular Formula | C₁₄H₁₄O₂[1] |

| Molecular Weight | 214.26 g/mol [1] |

| IUPAC Name | 1,1'-[Ethane-1,2-diylbis(oxy)]dibenzene[1] |

| Synonyms | (2-Phenoxyethoxy)benzene, Ethylene glycol diphenyl ether, Diphenyl Cellosolve, NSC 6794[1][4] |

| InChI | 1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 |

| InChIKey | XCSGHNKDXGYELG-UHFFFAOYSA-N |

| SMILES | O(CCOC1=CC=CC=C1)C2=CC=CC=C2[1] |

Physicochemical Properties

This compound is typically an off-white or grayish-white crystalline solid at room temperature with a faint, sweet, aromatic odor.[3][5][6] It is a non-polar compound, leading to low solubility in water but good solubility in various organic solvents.[1][6] Chemically, it is moderately stable under standard conditions but can undergo ether cleavage in the presence of strong acids or bases.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to white crystal/powder | [3][6][7] |

| Melting Point | 94-96 °C | [3][7][8] |

| Boiling Point | 185 °C @ 12 mmHg; ~300-341.6 °C @ 760 mmHg | [2][7][8][9] |

| Flash Point | 139.4 °C | [5][7] |

| Density | ~1.08 g/cm³ | [9] |

| Vapor Pressure | 0.000158 mmHg @ 25°C | [8] |

| Water Solubility | 22 mg/L @ 25°C | [5][8] |

| Solubility | Soluble in ethanol, acetone; Slightly soluble in chloroform, methanol | [6][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available in various databases.[10]

-

¹H NMR: In a typical ¹H NMR spectrum (in CDCl₃), the protons of the ethylene bridge (–OCH₂CH₂O–) would appear as a singlet around 4.3 ppm. The aromatic protons of the two phenyl groups would appear as multiplets in the range of 6.9 to 7.3 ppm.

-

¹³C NMR: The spectrum would show characteristic peaks for the ethylene carbon atoms and distinct signals for the aromatic carbons.

-

IR Spectroscopy: The IR spectrum would exhibit strong C-O stretching bands characteristic of aryl ethers, typically in the 1200-1250 cm⁻¹ region, along with C-H stretching and bending vibrations for the aromatic and aliphatic portions.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of 214.26 g/mol .

Full spectral data can be accessed through chemical databases such as ChemicalBook and SpectraBase.[10][11]

Synthesis and Experimental Protocols

This compound can be synthesized through several methods, most of which are variations of the Williamson ether synthesis or Ullmann condensation. Common starting materials include phenol (B47542), 1,2-dichloroethane (B1671644), 1,2-dibromoethane (B42909), or ethylene glycol.[6][12]

Common Synthesis Routes

-

From Phenol and Dihaloethane: Reacting phenol with 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base (e.g., NaOH, N,N-diisopropylethylamine) to act as an acid-binding agent.[12]

-

From Phenol and 2-Bromoethylphenyl Ether: A two-step process where phenol is first reacted to form an intermediate which is then reacted with another mole of phenol.[4]

-

From Halobenzene and Ethylene Glycol: A copper-catalyzed reaction between bromobenzene (B47551) or iodobenzene (B50100) and ethylene glycol in the presence of a base like sodium carbonate.[8][13]

Experimental Protocol: Synthesis from Bromobenzene and Ethylene Glycol

This protocol is adapted from a described Ullmann-type condensation method.[9][13]

Materials:

-

Bromobenzene (15.7 g, 100 mmol)

-

Ethylene glycol (7.4 g, 120 mmol)

-

Sodium carbonate (12.7 g, 120 mmol)

-

Cuprous iodide (CuI) (1.9 g, 10 mmol)

-

2,2'-bipyridine (B1663995) (1.87 g, 12 mmol)

-

Dimethylformamide (DMF) (47 mL)

-

5% Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Charge a three-necked flask with bromobenzene (15.7 g) and DMF (47 mL) and stir the mixture.[13]

-

Add sodium carbonate (12.7 g), cuprous iodide (1.9 g), 2,2'-bipyridine (1.87 g), and ethylene glycol (7.4 g) to the flask.[13]

-

Heat the reaction mixture to 100 °C and stir overnight.[13]

-

After the reaction is complete, recover the DMF under reduced pressure.[13]

-

Add 100 mL of water and 100 mL of toluene to the residue. Extract the aqueous phase three times with toluene (3 x 100 mL).[13]

-

Combine the organic layers and wash sequentially with a 5% sodium carbonate solution.[13]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[13]

-

Recrystallize the crude product from isopropanol and dry it in a vacuum to yield the final product, this compound.[13] The expected yield is approximately 91%.[9]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Industry

This compound's unique combination of thermal stability, solvent properties, and chemical functionality makes it valuable in numerous fields.

-

Thermal Paper Sensitizer (B1316253): A primary application is as a sensitizer in the production of thermal paper, including receipts and recording paper.[7][14]

-

Polymer and Resin Synthesis: It serves as a crucial intermediate for high-performance polymers and phenoxy resins, which are used in coatings, adhesives, and electrical insulation.[2][15] It enhances molecular flexibility and heat resistance in epoxy and polyester (B1180765) resins.[2]

-

Specialty Solvent: It is an excellent high-boiling point solvent for various organic compounds, including resins, plastics, and synthetic fibers like cellulose (B213188) acetate.[6][15]

-

Coupling Agent: It acts as a coupling agent to improve the adhesion of coatings and adhesives to surfaces like metal, glass, and plastics.[15]

-

Drug Delivery and Diagnostics: In pharmaceuticals and diagnostics, it is used as a reagent to create activatable delivery compounds.[8] These compounds often contain a drug or a detectable moiety linked by a singlet oxygen-labile linker, allowing for targeted release or signal activation.[8]

-

Chemical Industry: It is also used as a heat transfer fluid in high-temperature reactions and as a plasticizer in the polymer industry.[6]

Caption: Relationship between properties and applications of this compound.

Safety and Handling

While toxicological properties have not been fully investigated, this compound is considered to have low acute toxicity.[6][16] However, standard laboratory precautions are essential.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Potential Hazards | May cause skin, eye, and respiratory tract irritation. Environmentally hazardous (toxic to aquatic life with long-lasting effects). | [6][16] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, appropriate protective gloves, and protective clothing. A respirator (e.g., N95 dust mask) should be used if dust is generated. | [16] |

| Handling | Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. | [16] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents. | [16][17] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. | [16] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [16] |

| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. | [16] |

| First Aid (Inhalation) | Move the person to fresh air. | [16] |

| Spills | Vacuum or sweep up material to avoid generating dust. Place in a suitable container for disposal. Prevent entry into drains. | [16][18] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. | [18] |

References

- 1. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]

- 2. ru.unilongindustry.com [ru.unilongindustry.com]

- 3. This compound | 104-66-5 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]

- 8. Cas 104-66-5,this compound | lookchem [lookchem.com]

- 9. Buy Quality Wholesale DPE 104-66-5 with Low Price [antimexchem.com]

- 10. This compound(104-66-5) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. vocasbio.com [vocasbio.com]

- 15. nbinno.com [nbinno.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: 1,2-Diphenoxyethane (CAS 104-66-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diphenoxyethane (CAS 104-66-5), a versatile organic compound. It details its chemical and physical properties, outlines established synthesis and purification protocols, and summarizes its primary industrial and research applications. This document is intended to serve as a foundational resource for professionals in chemistry and drug development, offering a consolidated source of technical data and experimental methodologies. While this compound is a valuable synthetic intermediate, it is important to note that as of the current literature, there is no significant evidence of its direct involvement in biological signaling pathways.

Chemical and Physical Properties

This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a white to off-white crystalline solid at room temperature. It is characterized by two phenoxy groups linked by an ethylene bridge. This structure imparts a high degree of thermal stability and compatibility with a range of organic materials. The compound is practically insoluble in water but exhibits good solubility in various organic solvents, including ethanol, acetone, chloroform, and methanol (B129727).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104-66-5 | |

| Molecular Formula | C14H14O2 | |

| Molecular Weight | 214.26 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 94-96 °C | |

| Boiling Point | 185 °C at 12 mmHg; ~300-341.6 °C at 760 mmHg | |

| Density | ~1.08 g/cm³ | |

| Flash Point | 139.4 °C | |

| Water Solubility | 22 mg/L at 25°C | |

| Solubility | Soluble in ethanol, acetone, chloroform, methanol (slightly) | |

| Vapor Pressure | 0.000158 mmHg at 25°C |

Synthesis and Purification

The most common and industrially significant method for synthesizing this compound is through a variation of the Williamson ether synthesis. This typically involves the reaction of a phenoxide salt with a 1,2-dihaloethane or the reaction of phenol (B47542) with a 1,2-dihaloethane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Phenol

-

Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K2CO3)

-

Solvent (e.g., water, ethanol, or a phase-transfer catalyst system)

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent.

-

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the flask to generate the phenoxide nucleophile.

-

Addition of Dihaloethane: Slowly add 1,2-dichloroethane or 1,2-dibromoethane to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the mixture is poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol, to yield pure this compound as a white crystalline solid.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and a characteristic singlet for the four equivalent protons of the ethylene bridge (-O-CH₂-CH₂-O-). |

| ¹³C NMR | Resonances for the aromatic carbons and a single peak for the two equivalent carbons of the ethylene bridge. |

| FTIR | Characteristic peaks for C-O-C ether stretching, aromatic C-H stretching, and aromatic C=C bending vibrations. |

| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight of 214.26 g/mol , along with characteristic fragmentation patterns. |

Applications

This compound has a range of industrial and research applications stemming from its stable chemical structure.

-

Sensitizer (B1316253) for Thermal Paper: A primary application is as a sensitizer in the production of thermal paper. It facilitates the color-forming reaction between the leuco dye and the developer upon heating.

-

Chemical Intermediate: It serves as a precursor in the synthesis of various organic compounds, including phenoxy resins used in coatings and adhesives, as well as in the preparation of pharmaceuticals and agrochemicals.

-

Solvent and Plasticizer: Due to its high boiling point and stability, it is used as a high-temperature solvent and a plasticizer in the polymer industry.

-

Coupling Agent: It can act as a coupling agent to improve the adhesion of coatings and adhesives to various substrates.

-

Research Applications: In a research context, it is used in the development of activatable delivery compounds containing drugs or detectable moieties linked by singlet oxygen-labile linkers.

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature reveals a significant lack of information regarding the direct biological activity of this compound. There are no published studies that indicate its involvement in specific cellular signaling pathways. Its use in the pharmaceutical field is primarily as a synthetic intermediate for the creation of other active molecules. The toxicological data available is limited, suggesting low acute toxicity, though it may cause mild irritation upon prolonged exposure.

An In-depth Technical Guide to 1,2-Diphenoxyethane (C14H14O2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and applications of 1,2-Diphenoxyethane. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound, also known as ethylene (B1197577) glycol diphenyl ether, is a white to off-white crystalline solid at room temperature.[1] It is an organic compound classified as an ether.[1] The quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C14H14O2 | [2][3][4] |

| Molecular Weight | 214.26 g/mol | [2][3][4] |

| Melting Point | 94-96 °C | [5][6][7] |

| Boiling Point | 185 °C at 12 mmHg | [4][5] |

| 341.6 °C at 760 mmHg | [1][7] | |

| Density | 1.0781 g/cm³ (rough estimate) | [5][8] |

| Appearance | White to off-white crystalline solid | [1][5][9] |

| Solubility | Insoluble in water; Slightly soluble in chloroform (B151607) and methanol | [1][5][9] |

| Flash Point | 139.4 °C | [1][5] |

| Vapor Pressure | 0.000158 mmHg at 25°C | [1][5] |

| Refractive Index | 1.5570 (estimate) | [5] |

| LogP | 3.81 | [1] |

| CAS Number | 104-66-5 | [3][4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, phenoxide reacts with a 1,2-dihaloethane. The following is a representative experimental protocol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) (solvent)

-

Water

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide or potassium hydroxide to the solution to form the sodium or potassium phenoxide salt.

-

Reaction: To the phenoxide solution, add a half stoichiometric equivalent of 1,2-dibromoethane or 1,2-dichloroethane dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to yield pure this compound as a white crystalline solid.[10]

Logical Workflow for Williamson Ether Synthesis of this compound

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Spectroscopic Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the ethylene bridge protons. Due to the symmetry of the molecule, the two phenoxy groups are chemically equivalent, as are the two methylene (B1212753) (-CH₂-) groups of the ethane (B1197151) bridge.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 4H | Protons at positions 3, 4, and 5 of the phenyl rings |

| ~ 6.9-7.0 | Multiplet | 6H | Protons at positions 2 and 6 of the phenyl rings |

| ~ 4.3 | Singlet | 4H | Ethylene bridge protons (-O-CH₂-CH₂-O-) |

Note: Predicted chemical shifts are based on typical values for similar chemical environments and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms in different chemical environments. Due to the molecule's symmetry, only four unique carbon signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 158 | C1 (ipso-carbon of the phenyl ring attached to oxygen) |

| ~ 129 | C3 and C5 of the phenyl rings |

| ~ 121 | C4 of the phenyl ring |

| ~ 114 | C2 and C6 of the phenyl rings |

| ~ 67 | Ethylene bridge carbons (-O-CH₂-CH₂-O-) |

Note: Predicted chemical shifts are based on typical values and may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| ~ 1600, 1500, 1450 | C=C stretch | Aromatic ring |

| ~ 1240 | C-O stretch | Aryl ether |

| ~ 1050 | C-O stretch | Alkyl ether |

| ~ 750, 690 | C-H bend | Monosubstituted benzene |

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 5: Expected Peaks in the Mass Spectrum of this compound

| m/z | Ion |

| 214 | [M]⁺ (Molecular ion) |

| 121 | [M - C₆H₅O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Logical Diagram for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic characterization of this compound.

Applications

This compound has several industrial and research applications:

-

Sensitizer (B1316253) for Thermal Paper: It is widely used as a sensitizer in the production of thermal paper, where it helps to lower the activation temperature for the color-forming reaction.[4][9]

-

Coating Auxiliary: It serves as a coating auxiliary in various formulations.[9]

-

Polymer Chemistry: It is a potential additive for polyolefin catalysts.[6][9]

-

Chemical Intermediate: It is used as an intermediate in the synthesis of other organic compounds, including phenoxy resins, pharmaceuticals, and fragrances.[11]

-

Research Applications: It is used as a reagent in the production of activatable delivery compounds containing drugs or detectable moieties with singlet oxygen-labile linkers.[5]

Biological Activity and Signaling Pathways

Currently, there is no significant body of research indicating that this compound is directly involved in specific biological signaling pathways in the manner of a bioactive molecule or therapeutic agent. Its primary utility in a biological context is as a synthetic building block or a component in material science applications that may have downstream biological uses, such as in drug delivery systems.[5]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[1] It is also reported to be toxic to aquatic organisms, and release into the environment should be avoided.[8] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]

- 5. Cas 104-66-5,this compound | lookchem [lookchem.com]

- 6. This compound | 104-66-5 [chemicalbook.com]

- 7. This compound | CAS#:104-66-5 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1,2-Diphenoxyethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,2-diphenoxyethane, a significant chemical intermediate. The synthesis of this symmetrical diaryl ether is predominantly achieved through variations of the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document details the core methodologies, presents quantitative data for comparison, and provides explicit experimental protocols for key synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound from ethylene (B1197577) glycol and phenol (B47542) as starting materials can be approached through several strategic pathways. The most common and industrially relevant methods involve the reaction of a phenoxide with a C2-synthon bearing two leaving groups, such as a 1,2-dihaloethane. Conceptually, this is a double Williamson ether synthesis.

Williamson Ether Synthesis from Phenol and 1,2-Dihaloethanes

This is a widely used industrial method for producing this compound. The reaction involves the deprotonation of two equivalents of phenol with a base to form the phenoxide nucleophile, which then undergoes a double nucleophilic substitution with a 1,2-dihaloethane, typically 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The use of phase-transfer catalysis can enhance the reaction rate and yield.[1][2]

Williamson Ether Synthesis from an Aryl Halide and Ethylene Glycol

An alternative laboratory-scale approach involves the coupling of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with ethylene glycol in the presence of a copper catalyst and a base. This method forms the two ether linkages in a single pot. While not a direct reaction of phenol, it utilizes ethylene glycol as the C2-linker. This approach can achieve high yields and purity.[3][4]

Mitsunobu Reaction

Theoretically, the Mitsunobu reaction offers a pathway for the direct dehydrative coupling of ethylene glycol with two equivalents of phenol. This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. While a powerful method for forming esters and ethers with inversion of stereochemistry, specific documented protocols for the synthesis of this compound using this method are less common.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for this compound, providing a comparative overview of their efficiencies.

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Phenol, 1,2-Dichloroethane | NaOH, H₂O | - | Reflux | 11 | 78.0 | 99.2 | JP2005145857A[5] |

| Phenol, 1,2-Dichloroethane | Na₂CO₃, K₂CO₃, Polyethylene Glycol | - | 130-175 | 10+ | >80 | - | Industrial Method[1] |

| Iodobenzene, Ethylene Glycol | CuI, 2,2'-Bipyridine, Na₂CO₃ | DMF | 100 | Overnight | 94 | >99 | ChemicalBook[3] |

| Bromobenzene, Ethylene Glycol | CuI, 2,2'-Bipyridine, Na₂CO₃ | DMF | 100 | Overnight | 91 | >99 | ChemicalBook[3][4] |

| 2-Bromoethylphenyl ether, Phenol | NaOH | H₂O | 100 | 16 | 53 | - | PrepChem.com[6] |

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. byjus.com [byjus.com]

- 6. This compound | 104-66-5 [chemicalbook.com]

In-Depth Technical Guide to the Physical Properties of 1,2-Diphenoxyethane

This technical guide provides a comprehensive overview of the key physical properties of 1,2-diphenoxyethane, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and structured data for practical application.

Core Physical Properties of this compound

This compound, also known as ethylene (B1197577) glycol diphenyl ether, is an organic compound with the chemical formula C14H14O2. It presents as an off-white to white crystalline solid and is utilized in various industrial applications, notably as a sensitizer (B1316253) for thermal paper.[1][2] A precise understanding of its physical properties is crucial for its handling, purification, and application.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its characterization and are summarized in the table below. It is important to note that the boiling point can vary significantly with pressure.

| Physical Property | Value | Conditions |

| Melting Point | 94-96 °C | Atmospheric Pressure |

| 95-98 °C | Atmospheric Pressure | |

| 96-98 °C | Atmospheric Pressure | |

| Boiling Point | 185 °C | 12 mmHg |

| 341.6 °C | 760 mmHg (Atmospheric Pressure) |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are detailed, generalized protocols for these measurements, adaptable for this compound.

I. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique.

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure. If necessary, purify the compound by recrystallization. This involves dissolving the solid in a suitable hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

-

Grind a small amount of the dry, crystalline sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (~95 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block/oil, and the thermometer.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

-

-

Data Recording:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For pure this compound, this range should be narrow (e.g., 95-96 °C). A broad melting range often indicates the presence of impurities.

-

II. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. The distillation method or the capillary method can be employed.

Objective: To determine the boiling point of a liquid organic compound at a specific pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Beaker

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into a small test tube and gently heat it until it melts.

-

Place a capillary tube, with its sealed end up, into the molten liquid.

-

-

Measurement:

-

Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., an oil bath). The open end of the test tube should be above the surface of the heating medium.

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as at this point, the vapor pressure of the liquid is equal to the external pressure.

-

-

Pressure Correction:

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. Recrystallization [sites.pitt.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

The Solubility of 1,2-Diphenoxyethane in Organic Solvents: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 1,2-diphenoxyethane in various organic solvents, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and outlines established experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₄H₁₄O₂. It is a white to off-white crystalline solid at room temperature.[1][2] Its molecular structure, featuring two phenoxy groups linked by an ethylene (B1197577) bridge, results in a relatively non-polar nature, which dictates its solubility characteristics.[3] This compound finds applications in various fields, including as a sensitizer (B1316253) in thermal paper and as an intermediate in chemical synthesis.

Qualitative Solubility Profile

Based on available chemical data, this compound exhibits a range of solubilities in common organic solvents. It is reported to be slightly soluble in chloroform (B151607) and methanol.[1][2][4] Conversely, it is described as readily soluble or soluble in solvents such as ethanol, acetone, diethyl ether, and benzene.[5][6] Its solubility in water is very low.[2][4]

A summary of the qualitative solubility is presented in the table below.

| Solvent Classification | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Slightly Soluble[1][2][4] |

| Ethanol | Soluble[5] | |

| Ketones | Acetone | Soluble[5] |

| Chlorinated Solvents | Chloroform | Slightly Soluble[1][2][4] |

| Ethers | Diethyl Ether | Soluble[6] |

| Aromatic Hydrocarbons | Benzene | Soluble[6] |

Note: "Slightly Soluble" and "Soluble" are qualitative terms and are not based on standardized quantitative measurements for this specific compound as no such data was found in the surveyed literature.

Experimental Protocols for Solubility Determination

The absence of specific quantitative data for this compound necessitates experimental determination. Standard methodologies for measuring the solubility of a solid compound in a liquid solvent include the isothermal equilibrium method followed by gravimetric or spectroscopic analysis.

Isothermal Equilibrium (Shake-Flask Method)

The most common method to determine equilibrium solubility is the shake-flask method. This involves adding an excess amount of the solid solute (this compound) to a known volume of the solvent in a sealed container. The container is then agitated in a constant temperature bath for a prolonged period to ensure that equilibrium is reached.

Detailed Methodology:

-

Preparation: A series of vials are prepared, each containing a known mass of the organic solvent of interest.

-

Addition of Solute: An excess amount of this compound is added to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Equilibration: The vials are sealed and placed in an isothermal shaker bath set to the desired temperature. The mixture is agitated for a sufficient time (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are left undisturbed in the constant temperature bath to allow the excess solid to settle. The saturated solution is then carefully separated from the undissolved solid. This can be achieved by centrifugation followed by decantation or by filtration through a syringe filter compatible with the solvent.

-

Quantification: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.

Analytical Quantification Methods

1. Gravimetric Analysis:

This is a straightforward and widely used method for determining the concentration of a non-volatile solute.

Detailed Methodology:

-

Sample Collection: A precisely known mass or volume of the saturated solution is transferred to a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically done in a fume hood at a controlled temperature to avoid decomposition of the solute. A rotary evaporator or a gentle stream of an inert gas can be used to facilitate evaporation.

-

Drying: The container with the solid residue is then placed in an oven at a temperature below the melting point of this compound (94-96 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

2. UV-Visible Spectroscopy:

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum and the solvent does not interfere with this absorbance.

Detailed Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated solution obtained from the isothermal equilibrium step is diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution is then calculated by taking the dilution factor into account.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Cas 104-66-5,this compound | lookchem [lookchem.com]

- 3. CAS 104-66-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 104-66-5 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

Spectroscopic Profile of 1,2-Diphenoxyethane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-diphenoxyethane, a key organic compound utilized in various research and development applications, including as a sensitizer (B1316253) in heat-sensitive materials and as a potential additive in polyolefin catalysis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

This compound (C₁₄H₁₄O₂) is a symmetrical ether that has garnered significant interest due to its unique structural and chemical properties. Accurate and detailed spectroscopic data is paramount for its identification, purity assessment, and the elucidation of its role in various chemical processes. This guide presents a concise compilation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.382 - 7.248 | Multiplet | 4H | Ar-H (ortho) |

| 7.032 - 6.849 | Multiplet | 6H | Ar-H (meta, para) |

| 4.287 | Singlet | 4H | -OCH₂CH₂O- |

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following chemical shifts are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 158.6 | Ar-C (quaternary, C-O) |

| 129.5 | Ar-C (CH, meta) |

| 121.3 | Ar-C (CH, para) |

| 114.7 | Ar-C (CH, ortho) |

| 66.8 | -OCH₂CH₂O- |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via electron ionization (EI). The data reveals the molecular ion peak and the characteristic fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity (%) | Assignment |

| 214 | 61.1 | [M]⁺ (Molecular Ion) |

| 121 | 83.2 | [C₇H₅O₂]⁺ |

| 120 | 49.4 | [C₇H₄O₂]⁺ |

| 94 | 16.5 | [C₆H₆O]⁺ |

| 93 | 20.8 | [C₆H₅O]⁺ |

| 91 | 19.6 | [C₇H₇]⁺ |

| 77 | 100.0 | [C₆H₅]⁺ |

| 65 | 24.7 | [C₅H₅]⁺ |

| 51 | 16.4 | [C₄H₃]⁺ |

| 39 | 16.7 | [C₃H₃]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound highlights the presence of key functional groups. The main absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| 1300-1000 | Strong | C-O (Ether) Stretch |

| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is placed in a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the infrared spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

References

The Synthesis of 1,2-Diphenoxyethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenoxyethane is a significant organic compound utilized as a sensitizer (B1316253) in thermal paper, a plasticizer, and an intermediate in the synthesis of various polymers and pharmaceuticals.[1] Its symmetrical diether structure provides unique properties, making it a molecule of interest in materials science and organic synthesis. This technical guide provides an in-depth overview of the historical and current synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their scientific endeavors.

Historical Perspective and Discovery

The synthesis of this compound was first reported in the early 20th century during the broader exploration of ethers and their applications.[2] Early methods focused on the fundamental principles of ether synthesis, primarily adapting the Williamson ether synthesis to di-functional substrates. The core concept involves the reaction of a phenoxide with a 1,2-dihaloethane or a related ethylene (B1197577) glycol derivative. Over the years, significant advancements have been made to improve yield, purity, and industrial scalability, leading to the development of various synthetic routes, including phase-transfer catalysis and adaptations of the Ullmann condensation.

Core Synthetic Methodologies

The primary methods for the synthesis of this compound revolve around the formation of two ether linkages between two phenyl groups and an ethane (B1197151) bridge. The most prevalent approaches are variations of the Williamson ether synthesis and the Ullmann condensation.

Williamson-Type Ether Synthesis

The most common and industrially significant method for producing this compound is a variation of the Williamson ether synthesis.[3][4][5][6] This method typically involves the reaction of phenol (B47542) with 1,2-dichloroethane (B1671644) in the presence of a base. The base deprotonates phenol to the more nucleophilic phenoxide, which then displaces the halide from 1,2-dichloroethane in a two-step nucleophilic substitution.

A significant improvement to this method has been the introduction of phase-transfer catalysts (PTC).[7][8][9][10][11] PTCs, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols, facilitate the transfer of the phenoxide anion from the aqueous phase (where the inorganic base is dissolved) to the organic phase (containing the 1,2-dichloroethane), thereby dramatically increasing the reaction rate and yield.

Reaction Scheme:

Caption: Williamson-Type Synthesis of this compound.

| Reference | Reactants | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| [12] | Phenol, 1,2-Dichloroethane | NaOH, H₂O | - | Water | Reflux | 11 | 72.8 |

| [2] | Phenol, 1,2-Dichloroethane | N,N-diisopropylethylamine | - | 1,2-Dichloroethane | 85 -> 130 | 4+ | - |

| [2] | Phenol, 1,2-Dichloroethane | 1,8-diazabicyclo[5.4.0]undec-7-ene | - | 1,2-Dichloroethane | 85 -> 130 | 3+ | - |

| [12] | Phenol, 1,2-Dichloroethane | Na₂CO₃, K₂CO₃, KOH | Polyethylene glycol | - | 130 -> 160 | 10+ | 83 |

| [1] | Phenol, 1,2-Dibromoethane | - | - | Ethanol (B145695) | - | - | 30 |

Materials:

-

Phenol (94 kg)

-

1,2-Dichloroethane

-

Sodium Carbonate (74.2 kg)

-

Potassium Carbonate (9.66 kg)

-

Poly(oxyethylene glycol) 400 (4.7 kg)

-

Potassium Hydroxide (B78521) (5.6 kg)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Charge a 500L reactor with 94 kg of phenol, 74.2 kg of sodium carbonate, 9.66 kg of potassium carbonate, and 4.7 kg of poly(oxyethylene glycol) 400.

-

Initiate stirring and heat the mixture to 130°C.

-

Continuously introduce gaseous 1,2-dichloroethane into the reaction system. The 1,2-dichloroethane is vaporized in a separate heated kettle and bubbled through the reaction mixture.

-

The vapor of 1,2-dichloroethane that exits the reactor is condensed, separated from any co-distilled water, and revaporized to be reintroduced into the reactor.

-

Slowly increase the reaction temperature to 160°C over a period of 10 hours.

-

After 10 hours, add 5.6 kg of potassium hydroxide to the reaction mixture.

-

Continue the reaction until monitoring (e.g., by gas chromatography) indicates that the phenol has been substantially consumed.

-

Stop the introduction of 1,2-dichloroethane and terminate the reaction.

-

Maintain the temperature at approximately 90°C and wash the mixture with water to remove inorganic salts.

-

The organic layer is then subjected to vacuum distillation. Collect the fraction at approximately 145°C.

-

The collected product solidifies upon cooling. This solid can be further purified by recrystallization from ethanol.

Ullmann-Type Condensation

The Ullmann condensation offers an alternative route to this compound, particularly when using aryl halides that are less reactive under standard Williamson conditions.[6][7][13][14][15] This method involves the copper-catalyzed reaction of an aryl halide (such as bromobenzene (B47551) or iodobenzene) with ethylene glycol in the presence of a base.

Reaction Scheme:

Caption: Ullmann-Type Synthesis of this compound.

| Reference | Aryl Halide | Base | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| [16] | Bromobenzene | Na₂CO₃ | CuI | 2,2'-bipyridine | DMF | 100 | Overnight | 91 |

| [16] | Iodobenzene (B50100) | Na₂CO₃ | CuI | 2,2'-bipyridine | DMF | 100 | Overnight | 94 |

Materials:

-

Iodobenzene (20.4 g, 100 mmol)

-

Ethylene glycol (7.4 g, 120 mmol)

-

Sodium carbonate (12.7 g, 120 mmol)

-

Cuprous iodide (CuI) (1.9 g, 10 mmol)

-

2,2'-Bipyridine (1.87 g, 12 mmol)

-

N,N-Dimethylformamide (DMF) (47 mL)

-

Toluene

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Isopropanol (B130326) (for recrystallization)

Procedure:

-

In a three-necked flask, combine 20.4 g of iodobenzene and 47 mL of DMF.

-

Stir the mixture and add 12.7 g of sodium carbonate, 1.9 g of cuprous iodide, 1.87 g of 2,2'-bipyridine, and 7.4 g of ethylene glycol.

-

Heat the reaction mixture to 100°C and stir overnight.

-

After the reaction is complete, cool the mixture and recover the DMF under reduced pressure.

-

To the residue, add 100 mL of water and 100 mL of toluene.

-

Separate the layers and extract the aqueous phase three times with 100 mL portions of toluene.

-

Combine the organic layers and wash sequentially with a 5% sodium carbonate solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from isopropanol and dry under vacuum to yield the final product.

Experimental Workflows

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General Experimental Workflow for Synthesis and Purification.

Purification of this compound

The crude this compound obtained from the synthesis often requires purification to remove unreacted starting materials, byproducts, and catalysts. The two primary methods for purification are recrystallization and vacuum distillation.

Recrystallization

Recrystallization is a common method for purifying solid this compound.[2] Solvents such as ethanol or isopropanol are typically used.[16] The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities in the solution.

Vacuum Distillation

For larger scale and industrial preparations, vacuum distillation is often employed.[1][17] This method is effective for separating this compound from less volatile impurities. The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition.

| Reference | Pressure | Column Top Temp (°C) | Purity |

| [17] | < 5 mmHg | 145 - 170 | > 99.0% |

| [1] | < 700 Pa (5.25 mmHg) | ~200 | - |

Conclusion

The synthesis of this compound has evolved from early laboratory-scale preparations to robust industrial processes. The Williamson-type synthesis, particularly with the aid of phase-transfer catalysis, remains a highly efficient and scalable method. For specific applications requiring high purity or alternative starting materials, the Ullmann condensation provides a valuable synthetic route. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and professionals with the necessary information to successfully synthesize and purify this compound for their specific research and development needs.

References

- 1. allhdi.com [allhdi.com]

- 2. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. biomedres.us [biomedres.us]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. repository.ias.ac.in [repository.ias.ac.in]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Conformational Isomers of 1,2-Diphenoxyethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenoxyethane (DPOE) is a molecule of significant interest in various chemical and pharmaceutical contexts. Its flexible central linkage allows for the existence of multiple conformational isomers, the understanding of which is crucial for predicting its physicochemical properties, molecular interactions, and biological activity. This technical guide provides a comprehensive overview of the conformational landscape of DPOE, detailing its primary isomers, the energetic differences between them, and the experimental and computational methodologies used for their characterization. This information is particularly valuable for professionals in drug development, where molecular conformation plays a pivotal role in ligand-receptor binding and overall pharmacological profile.

Conformational Isomers of this compound

This compound possesses a flexible -O-CH₂-CH₂-O- linker between two phenyl rings, allowing for rotation around several single bonds. The key dihedral angles that define the overall conformation are associated with the C-O-C-C, O-C-C-O, and C-C-O-C bonds. Theoretical and experimental studies have identified two primary low-energy conformers:

-

trans-gauche-trans (tgt) Conformer: This isomer exhibits C₂ symmetry.

-

trans-trans-trans (ttt) Conformer: This isomer possesses a higher C₂h symmetry.

These conformers are close in energy, with their relative populations being sensitive to the surrounding environment, such as temperature and solvent.

Quantitative Conformational Data

The precise geometries and relative energies of the ttt and tgt conformers have been elucidated through a combination of high-resolution spectroscopy and computational chemistry. The following tables summarize the key quantitative data.

| Conformer | Symmetry | C-O-C-C Dihedral Angle (τ₁) | O-C-C-O Dihedral Angle (τ₂) | C-C-O-C Dihedral Angle (τ₃) |

| ttt | C₂h | ~180° | ~180° | ~180° |

| tgt | C₂ | ~180° | ~70-80° | ~180° |

Table 1: Dihedral Angles of the Primary Conformers of this compound. The values are approximate and derived from computational studies. The central O-C-C-O dihedral angle is the primary differentiator between the two conformers.

| Parameter | Value | Method | Reference |

| Fractional Abundance (ttt) | 0.53 ± 0.01 | Single-Conformation Spectroscopy | [1] |

| Fractional Abundance (tgt) | 0.47 ± 0.01 | Single-Conformation Spectroscopy | [1] |

| Energy Difference (ΔE) | ttt is slightly lower in energy | Inferred from fractional abundance | [1] |

Table 2: Experimentally Determined Populational Data in a Jet-Cooled Environment. The data indicates a slight energetic preference for the ttt conformer under these conditions.

Experimental Protocols

The characterization of the conformational isomers of this compound relies on a synergistic approach of synthesis, spectroscopy, and computational modeling.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the Williamson ether synthesis.

Protocol:

-

Reaction Setup: A three-necked flask is charged with phenol, a suitable solvent such as dimethylformamide (DMF), and a base, for instance, sodium carbonate.

-

Addition of Dihaloethane: 1,2-Dichloroethane or 1,2-dibromoethane (B42909) is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for several hours to drive the reaction to completion.

-

Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like toluene.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) to yield pure this compound.[2][3][4]

Single-Conformation Spectroscopy

High-resolution spectroscopic techniques performed on jet-cooled molecules allow for the characterization of individual conformers without the interference of solvent effects or thermal averaging.

UV Hole-Burning and Fluorescence Dip Infrared (FDIR) Spectroscopy:

-

Sample Introduction: this compound is heated to produce a vapor, which is then entrained in a supersonic jet of an inert carrier gas (e.g., argon). This process cools the molecules to very low rotational and vibrational temperatures.

-

UV Excitation (R2PI): A tunable UV laser is used to excite the molecules. When the laser frequency is resonant with an electronic transition of a specific conformer, the molecule is ionized by a second photon, and the resulting ion is detected. This generates a conformer-specific UV spectrum.

-

UV Hole-Burning: To confirm the presence of different conformers, a "pump" laser is fixed on a specific absorption peak while a "probe" laser is scanned. If both lasers interact with the same conformer, a depletion (a "hole") is observed in the ion signal.

-

FDIR Spectroscopy: To obtain vibrational spectra of each conformer, an IR laser is introduced before the UV probe laser. If the IR laser is resonant with a vibrational transition of the conformer being probed, the population in the ground vibrational state is depleted, leading to a dip in the fluorescence or ion signal. This provides a conformer-specific IR spectrum.[1]

Computational Modeling

Computational chemistry is an indispensable tool for understanding the conformational landscape of flexible molecules like this compound.

Density Functional Theory (DFT) Calculations:

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the key dihedral angles to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima. A common level of theory for such calculations is M05-2X with a 6-31+G(d) basis set.[5]

-

Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative stabilities.

-

Transition State Search: To determine the rotational energy barriers between conformers, transition state structures are located and their energies are calculated.

-

Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to aid in the interpretation of experimental IR spectra.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships in the conformational analysis of this compound.

Caption: Interconversion pathway between the ttt and tgt conformers.

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational flexibility of this compound gives rise to a complex potential energy landscape with two primary, low-energy conformers: the trans-trans-trans (ttt) and trans-gauche-trans (tgt) forms. The subtle energy differences between these conformers lead to a significant population of both, even under the cold conditions of a supersonic jet. The detailed characterization of these isomers, through a combination of advanced spectroscopic techniques and high-level computational methods, provides a foundational understanding of the structure-property relationships in this important molecule. For drug development professionals, this knowledge is critical for rational drug design, as the specific conformation adopted by a molecule can profoundly influence its interaction with biological targets. Further studies, particularly focusing on the conformational preferences in different solvent environments using techniques like NMR spectroscopy, will provide even deeper insights relevant to the behavior of this compound and its derivatives in biological systems.

References

- 1. Ground state conformational preferences and CH stretch-bend coupling in a model alkoxy chain: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 1,2-Diphenoxyethane for High-Temperature Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,2-diphenoxyethane, a versatile organic compound utilized in various high-temperature applications. Due to a lack of extensive published data directly pertaining to the thermal decomposition of this compound, this guide combines available physical property data with theoretical decomposition pathways and standardized experimental protocols for a thorough evaluation.

Introduction to this compound

This compound (DPE), also known as ethylene (B1197577) glycol diphenyl ether, is an aromatic ether characterized by two phenyl rings linked by an ethylene glycol bridge. Its chemical structure imparts a high boiling point and general thermal stability, making it a suitable candidate for applications requiring performance at elevated temperatures, such as a solvent in high-temperature reactions and as a heat transfer fluid.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior at elevated temperatures.

| Property | Value | Reference |